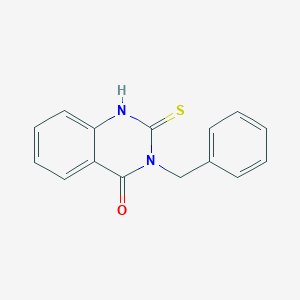

3-Benzyl-2-mercapto-3H-quinazolin-4-one

Vue d'ensemble

Description

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C15H12N2OS. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with a benzyl group at the 3-position and a mercapto group at the 2-position, making it a valuable scaffold in medicinal chemistry .

Applications De Recherche Scientifique

3-Benzyl-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method includes the reaction of anthranilic acid with benzyl isothiocyanate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then heated under reflux conditions to facilitate cyclization, yielding the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Dihydroquinazolinones.

Substitution: Brominated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4-one

- 3-Benzyl-2-sulfanylquinazolin-4-one

- 3-Benzyl-2-thioxo-1,3-dihydroquinazolin-4-one

Uniqueness

3-Benzyl-2-mercapto-3H-quinazolin-4-one stands out due to its unique combination of a benzyl group and a mercapto group on the quinazolinone core. This structural feature enhances its biological activity and makes it a versatile scaffold for drug development. Compared to similar compounds, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research .

Activité Biologique

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2OS. The compound features a benzyl group and a mercapto group, contributing to its unique chemical properties and biological activities. The presence of the thiol group (–SH) allows for various redox reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's antibacterial activity reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.5 |

| A2780 | 1.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through the inhibition of key protein kinases such as CDK2 and EGFR . Molecular docking studies revealed that the compound acts as an ATP non-competitive inhibitor against CDK2, suggesting a targeted approach to cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes critical in cellular signaling pathways. Key findings include:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | Non-competitive | 0.173 ± 0.012 |

| EGFR | Competitive | 0.177 ± 0.032 |

| HER2 | Non-competitive | 0.079 ± 0.015 |

These results highlight the compound's potential as a multi-targeted therapeutic agent, particularly in oncology .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on quinazolinone derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation across multiple lines, reinforcing its role as a potential anticancer drug .

- Molecular Mechanisms : Further investigations into the molecular mechanisms revealed that the compound modulates signaling pathways associated with cell growth and apoptosis, indicating its multifaceted role in cancer treatment .

Propriétés

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13906-05-3 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.